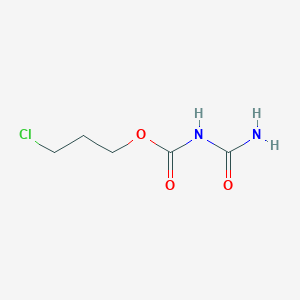

3-chloropropyl N-carbamoylcarbamate

Overview

Description

3-chloropropyl N-carbamoylcarbamate is a chemical compound with the CAS Number: 90773-49-2 . It has a molecular weight of 180.59 and its IUPAC name is 3-chloropropyl aminocarbonylcarbamate .

Synthesis Analysis

The synthesis of compounds similar to 3-chloropropyl N-carbamoylcarbamate has been reported in the literature. For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . Another example is the synthesis of 3-azidopropyl-functionalized silica gel via a 3-chloropropyl intermediate .Molecular Structure Analysis

The molecular formula of 3-chloropropyl N-carbamoylcarbamate is C5H9ClN2O3 . The InChI code for this compound is 1S/C5H9ClN2O3/c6-2-1-3-11-5(10)8-4(7)9/h1-3H2, (H3,7,8,9,10) .Scientific Research Applications

Agricultural Applications:

- Carbendazim (MBC) and tebuconazole (TBZ), related compounds to 3-chloropropyl N-carbamoylcarbamate, have been used in agriculture for controlling fungal diseases. Research has explored using solid lipid nanoparticles and polymeric nanocapsules as carrier systems for these fungicides. These systems offer advantages such as altered release profiles, reduced environmental and human toxicity, and improved efficiency in transferring the compounds to the site of action (Campos et al., 2015).

Chemical Synthesis and Catalysis:

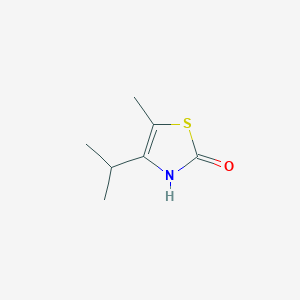

- Research on 3-aryl-2-chloropropylisothiocyanates, which are structurally similar to 3-chloropropyl N-carbamoylcarbamate, has shown their utility in chemical synthesis. These compounds can react with monoacylhydrazines to form thiosemicarbazides, which can then be transformed into thiazolines. This demonstrates their role in the synthesis of novel chemical compounds (Karpyak et al., 2003).

Medical and Pharmaceutical Research:

- In medical research, carbamates, including those related to 3-chloropropyl N-carbamoylcarbamate, have been studied for their interaction with enzymes like acetylcholinesterase. Understanding these interactions is crucial for developing treatments for poisoning from pesticides and other compounds (Wille et al., 2013).

- Carbamates have also been explored in drug design and medicinal chemistry. Many approved drugs and prodrugs incorporate the carbamate group, indicating its importance in the pharmaceutical industry (Ghosh & Brindisi, 2015).

Environmental and Health Monitoring:

- In environmental sciences, carbaryl, a carbamate pesticide, has been detected and monitored using various methods. The development of sensitive and selective sensors for carbaryl highlights the importance of carbamates in environmental monitoring and public health (Rahmani et al., 2018).

properties

IUPAC Name |

3-chloropropyl N-carbamoylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN2O3/c6-2-1-3-11-5(10)8-4(7)9/h1-3H2,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIPYLCUZVNCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)NC(=O)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloropropyl N-carbamoylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

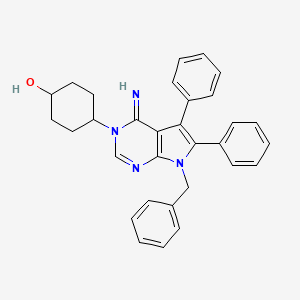

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421600.png)

![3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid](/img/structure/B1421601.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}aniline](/img/structure/B1421607.png)

![4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421613.png)

![4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421614.png)

![4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421615.png)